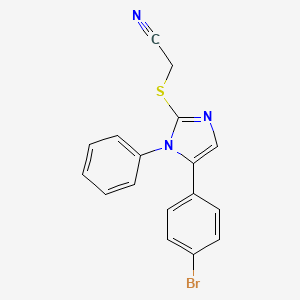
2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile" is a chemical that appears to be related to various heterocyclic compounds that have been synthesized for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their syntheses, which can provide insight into the type of chemical reactions and properties one might expect from such a molecule.
Synthesis Analysis
The synthesis of related heterocyclic acetonitrile derivatives involves several steps, including ring transformation reactions and the use of electrophilic reagents. For instance, the synthesis of (2-phenyl-4H-benzopyrimedo[2,1-b][1,3]thiazol-4-yliden)acetonitrile derivatives is achieved by transforming 4-(methylthio)-2-oxo-6-aryl-2H-pyrane-3-carbonitriles, yielding moderate to good results . Similarly, the synthesis of 5-imino-4-thioxo-2-imidazolidinones involves an electrogenerated base from acetonitrile and subsequent reactions with benzylamines, CS2, and isocyanates . These methods suggest that the synthesis of the compound may also involve multi-step reactions with careful control of conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various analytical techniques such as IR spectroscopy, 1H NMR, and elemental analysis . These techniques help in confirming the structure of the synthesized compounds. The presence of the imidazole ring, a common feature in these molecules, indicates a potential for complex molecular interactions due to the presence of nitrogen atoms, which can act as hydrogen bond donors or acceptors.
Chemical Reactions Analysis
The reactivity of azolylacetonitriles towards electrophilic reagents has been studied, showing that they can react with acetone and malononitrile derivatives in the presence of sulfur to yield thiophene derivatives . Additionally, reactions with thiophenol and/or thionaphthol can produce thiolester derivatives in a one-pot synthesis . These findings suggest that the compound "this compound" could also exhibit interesting reactivity with electrophiles, potentially leading to a variety of derivatives with different properties.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds can be inferred. The glycosidase inhibitory activities of related compounds indicate that they have significant biological activity, which could be a result of their ability to interact with enzymes . The use of acetonitrile as a solvent and reactant in the synthesis of these compounds suggests that the compound may also be soluble in organic solvents .
科学的研究の応用
Chemical Reactions and Properties
- Imidazoles, including derivatives similar to 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile, react with cyanogen bromide to form either N-cyano derivatives or 2-bromo products, depending on the presence of a hydrogen atom at C2 or an N-alkyl substituent (McCullum et al., 1999).
Synthesis and Characterization
- A study described the synthesis and characterization of 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones, which shares structural similarities with the compound (Güzeldemirci & Küçükbasmacı, 2010).
Photophysical Properties
- Novel fluorescent derivatives of imidazoles have been synthesized and analyzed for their photophysical properties, which could relate to the study of this compound (Padalkar et al., 2015).
Antimicrobial Applications
- Imidazole derivatives, similar in structure to this compound, have been synthesized and found to exhibit antimicrobial properties, which could imply potential applications in this area (Narwal et al., 2012).
Antioxidant Activity
- Research indicates that certain derivatives of imidazole possess antioxidant activity, suggesting possible research avenues for similar compounds (El‐Mekabaty, 2015).
Electronic and Optical Applications
- Studies on silicon-centered imidazolyl derivatives indicate potential for OLEDs and fluorescence response, an aspect that could be relevant for the study of this compound (Wang et al., 2010).
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in the biological activities mentioned above . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds, it can be inferred that multiple pathways could be affected . These could potentially include pathways related to inflammation, cancer, viral infections, and other conditions .
Pharmacokinetics
The solubility of a related compound, 4-bromophenylacetonitrile, in chloroform and ethyl acetate is mentioned . This could potentially impact the bioavailability of the compound, as solubility can influence absorption and distribution within the body .
Result of Action
Given the wide range of biological activities associated with similar compounds, it can be inferred that the compound could have diverse effects at the molecular and cellular level .
特性
IUPAC Name |
2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3S/c18-14-8-6-13(7-9-14)16-12-20-17(22-11-10-19)21(16)15-4-2-1-3-5-15/h1-9,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNZVJLMGIEJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

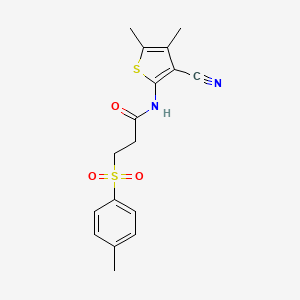
![(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)but-2-enamide](/img/structure/B2499451.png)
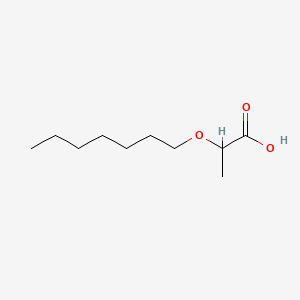

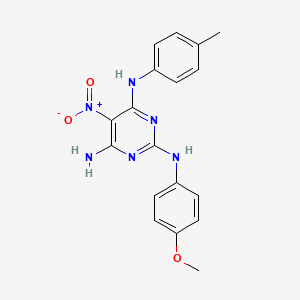
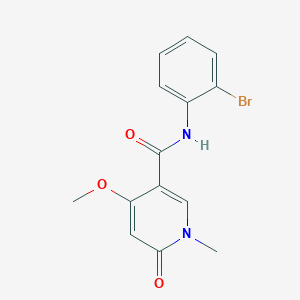
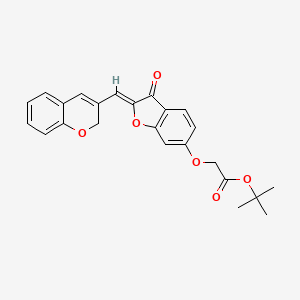
![1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2499459.png)
![2-(2-chloro-6-fluorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2499461.png)
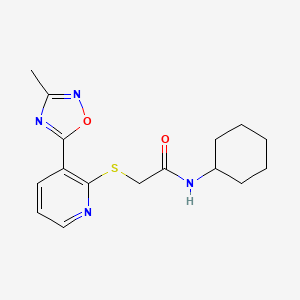
![4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-5-yl)benzamide](/img/structure/B2499465.png)
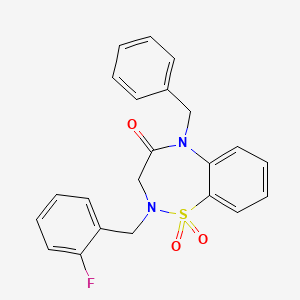
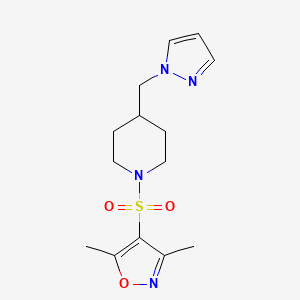
![2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2499472.png)